4-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid
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Overview
Description
4-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a furan ring, which is further substituted with a 3,4-dimethoxyphenethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid typically involves multiple steps:
Formation of the 3,4-Dimethoxyphenethylamine Intermediate: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination.
Coupling with Furan Derivative: The 3,4-dimethoxyphenethylamine is then coupled with a furan derivative under appropriate conditions, often involving a catalyst such as palladium in a Suzuki-Miyaura coupling reaction.
Introduction of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the furan and benzoic acid moieties.
4,5-Dimethoxyanthranilic acid: Another compound with methoxy groups on an aromatic ring, but with different functional groups and overall structure.
Uniqueness
4-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid is unique due to its combination of a benzoic acid moiety, a furan ring, and a 3,4-dimethoxyphenethylamine group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogues.
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[5-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H23NO5/c1-26-20-9-3-15(13-21(20)27-2)11-12-23-14-18-8-10-19(28-18)16-4-6-17(7-5-16)22(24)25/h3-10,13,23H,11-12,14H2,1-2H3,(H,24,25) |
InChI Key |
AFVOGMQEVUKAKK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC[NH2+]CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)[O-])OC |
Origin of Product |
United States |
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